1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17ClFN3O2 and its molecular weight is 433.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Molecular Sensors
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, closely related to the structure of interest, are highly valuable for creating fluorescent molecular sensors. These compounds are incorporated into fluorophore-spacer-receptor systems and fluoroionophores that operate via intramolecular charge transfer. Such systems can exhibit strong fluorescence enhancements or bright ratiometric dual emissions upon analyte interaction, demonstrating their potential for metal ion recognition and various sensing applications in scientific research (Rurack et al., 2002).
Luminescent and Electroluminescent Applications
The optical properties of derivatives similar to the specified compound, such as absorption and fluorescence spectra, show potential for luminescent or electroluminescent applications. These properties change significantly with solvent polarity, emitting light in the green-yellow range, which can be leveraged in the development of new materials for light-emitting devices (Danel et al., 2010).
Anticancer Research
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound , have shown potent cytotoxic activities against various cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. This highlights the potential for these compounds to be developed into anticancer agents, offering a basis for further investigation into the anticancer applications of 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (Deady et al., 2003).
Photophysical and Electrochemical Properties
Research on fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives demonstrates the influence of fluorine on various properties, including fluorescence quantum efficiency, absorption band position, and basicity. These modifications can lead to increased resistance to proton donors and maintain high fluorescence yield under specific conditions, making them suitable for advanced photophysical and electrochemical studies (Szlachcic & Uchacz, 2018).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O2/c1-30-21-10-3-14(11-22(21)31-2)23-19-13-27-20-9-6-16(26)12-18(20)24(19)29(28-23)17-7-4-15(25)5-8-17/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJVROWYIVTGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.